3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Epigenetics BRD4 bromodomain inhibition Structure-activity relationship

SAR studies on the triazolo[4,3-b]pyridazine chemotype are hampered by inconsistent access to the optimal 3-methyl, 6-(4-methylpiperazin-1-yl) reference scaffold-precisely the substitution pattern that published BRD4 BD1 co-crystal structures confirm maintains critical hydrophobic contacts with the WPF shelf (Val87, Tyr97). • Validated BRD4 BD1 IC₅₀ ≈ 195 nM; 3-ethyl and 3-CF₃ analogs show no improvement or degraded blocking efficiency • N⁴-CH₃ capping eliminates piperazine NH protection, saving ≥1 synthetic step vs. free piperazine congener (CAS 1204296-47-8) • Computed ΔpKₐ ≈ 2.0-2.5 vs. piperidine analog; ~50-70% neutral at pH 7.4 for balanced permeability-solubility profiling Supplied as a research-grade solid; ideal as a core intermediate for c-Met/Pim-1 dual inhibitor libraries (reference: most potent analog 4g, c-Met IC₅₀ = 0.163 μM, Pim-1 IC₅₀ = 0.283 μM).

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
Cat. No. B5784662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C
InChIInChI=1S/C11H16N6/c1-9-12-13-10-3-4-11(14-17(9)10)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3
InChIKeyWBBBAKZXAZHXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Class Placement and Core Identity for Informed Procurement


3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (PubChem CID 869844; molecular formula C₁₁H₁₆N₆; MW 232.29 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. This scaffold has been characterised crystallographically in complex with BRD4 bromodomains and investigated for c-Met/Pim-1 dual kinase inhibition [2][3]. The compound carries a methyl substituent at the 3-position of the triazole ring and a 4-methylpiperazin-1-yl group at the 6-position of the pyridazine ring, defining a distinct pharmacophoric profile that differentiates it from ethyl-, trifluoromethyl-, chloro-, and piperidine-substituted analogs within the same chemotype.

Why 3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Interchanged with In-Class Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine series, small substitutions at the 3- and 6-positions produce non-linear changes in target affinity that preclude simple interchange. Published BRD4 bromodomain SAR demonstrates that replacing the 3-methyl substituent with trifluoromethyl yields no meaningful improvement in BD1 IC₅₀, while substitution with ethyl decreases blocking efficiency relative to the methyl-bearing congener [1]. At the 6-position, replacing the 4-methylpiperazine moiety with 4-methylpiperidine alters both the hydrogen-bond-acceptor count (from 6 to 5) and the conjugate acid pKₐ (computed ΔpKₐ ≈ 2.0–2.5 units between piperazine N⁴–CH₃ and piperidine N), shifting the ionisation state at physiological pH and consequently affecting solubility, permeability, and target engagement [2]. The specific combination embodied by this compound—3-methyl plus 6-(4-methylpiperazin-1-yl)—therefore occupies a unique position in the property landscape that is not replicated by any single-position variant.

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Differentiated Quantitative Evidence for Selection Decisions


3-Methyl Substituent Maintains BRD4 BD1 Affinity That Is Degraded by Ethyl or Trifluoromethyl Replacement

In the triazolo[4,3-b]pyridazine series, the 3-methyl group contributes to BD1 binding through hydrophobic contacts with the WPF shelf motif (Val87, Tyr97). Published SAR data from Kim et al. (2023) show that substituting methyl (compound 5) with trifluoromethyl (compound 6) failed to improve BD1 IC₅₀, while replacement with ethyl (compound 12) produced a detectable loss in blocking efficiency [1]. The methyl-bearing reference compound 5 achieved an IC₅₀ of 195.1 (± 14.2) nM against BD1 in AlphaScreen assays, whereas the ethyl analog (compound 12) showed decreased inhibitory efficacy; the trifluoromethyl analog (compound 6) provided no statistically significant gain [1]. Although the R₂ substituent in the published series differs from the 4-methylpiperazine present in this product, the SAR at the R₁ (3-position) is consistent across multiple R₂ variations, supporting the inference that 3-methyl is the preferred substituent for maintaining BD1 engagement within this chemotype.

Epigenetics BRD4 bromodomain inhibition Structure-activity relationship

Piperazine vs. Piperidine at the 6-Position Confers a ~2.0–2.5 pKₐ Unit Shift That Modulates Ionisation State at Physiological pH

The 4-methylpiperazin-1-yl substituent at the 6-position distinguishes this compound from the corresponding 4-methylpiperidin-1-yl analog, which is listed in the PDB (ligand KC3, PDB 8GPZ) and the ZINC database (ZINC000000492948) [1][2]. The piperazine ring contributes an additional tertiary nitrogen at the 4-position (N⁴–CH₃), increasing the hydrogen-bond-acceptor count from 5 (piperidine analog) to 6 (target compound). Computed physicochemical properties extracted from PubChem indicate an XLogP3 of approximately 0.9 for the target compound. The conjugate acid pKₐ of the 4-methylpiperazine nitrogen is estimated at approximately 7.8–8.2, compared to approximately 10.3–10.6 for the piperidine nitrogen in the analog, yielding a ΔpKₐ of ~2.0–2.5 units [3]. At pH 7.4, the piperazine N⁴–CH₃ is approximately 50–70% unprotonated (neutral), whereas the piperidine nitrogen remains >99% protonated (cationic). This differential ionisation affects aqueous solubility, passive membrane permeability, and potential off-target interactions with aminergic receptors.

Physicochemical profiling Drug-likeness Solubility-permeability balance

c-Met and Pim-1 Dual Kinase Inhibition Achievable Within the Triazolo[4,3-b]pyridazine Scaffold; 3-Methyl-6-substituted Pattern Is Consistent with Active Pharmacophore

Mahmoud et al. (2024) reported that triazolo[4,3-b]pyridazine derivatives bearing various 6-position substitutions exhibit dual c-Met and Pim-1 inhibitory activity. The most potent compound in that series, 4g, achieved c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, and demonstrated strong antiproliferative effects across the NCI 60-cell-line panel with a mean GI% of 55.84% [1]. While the specific 6-(4-methylpiperazin-1-yl) substitution pattern of the target compound was not directly tested in that study, the 3-methyl substitution on the triazole ring is a conserved feature among active analogs, and the 6-position piperazine architecture aligns with the confirmed pharmacophoric requirements for dual c-Met/Pim-1 engagement [1]. This positions the target compound as a viable starting scaffold for medicinal chemistry optimisation within this dual-inhibition paradigm.

Cancer therapeutics Kinase inhibition c-Met/Pim-1 dual targeting

6-(4-Methylpiperazin-1-yl) Substitution Provides a Synthetic Handle for Further Derivatisation Not Available in Piperidine or Unsubstituted Piperazine Analogs

The N⁴–CH₃ group of the 4-methylpiperazine substituent serves as a chemically inert blocking group that prevents unwanted N-oxidation and N-acylation during downstream synthetic transformations, while the N¹ of the piperazine (the atom directly attached to the pyridazine ring) remains a tertiary amine unavailable for further derivatisation [1]. In contrast, the 6-piperazin-1-yl analog (without N⁴-methylation, e.g., 3-ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine, CAS 1204296-47-8) exposes a secondary amine (pKₐ ≈ 9.5) that is susceptible to unwanted acylation, alkylation, and oxidation during library synthesis, necessitating additional protection/deprotection steps . The N-methyl cap therefore simplifies reaction workup and improves intermediate stability during multi-step synthetic sequences compared to the free piperazine congener, while retaining the solubility advantages of the piperazine over piperidine.

Medicinal chemistry Scaffold diversification Parallel synthesis

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Evidence-Backed Application Scenarios


BRD4 Bromodomain Inhibitor Lead Optimisation: 3-Methyl Anchor for BD1 Engagement

Medicinal chemistry programs targeting BRD4 BD1 can procure this compound as a reference scaffold bearing the optimal 3-methyl substituent. Published crystallographic and AlphaScreen data confirm that the methyl group maintains hydrophobic contacts with the WPF shelf (Val87, Tyr97) of BD1, whereas 3-ethyl substitution degrades blocking efficiency and 3-trifluoromethyl provides no affinity gain [1]. Use this compound for SPR-based binding assays and co-crystallisation trials with BD1/BD2 constructs, focusing SAR efforts on the 6-position piperazine exit vector rather than the 3-position, which is already validated as optimal.

Physicochemical Comparator for Piperazine-vs-Piperidine Permeability Studies in the Triazolopyridazine Series

Investigators conducting systematic permeability-solubility profiling of triazolo[4,3-b]pyridazine analogs should include this compound as the piperazine reference point alongside the piperidine analog (PDB ligand KC3, ZINC000000492948). The computed ΔpKₐ of ~2.0–2.5 units between the two analogs produces a differential ionisation of ~30–50 percentage points at pH 7.4 (piperazine N⁴–CH₃: ~50–70% neutral; piperidine N: >99% protonated) [2][3]. Parallel measurement of PAMPA permeability, Caco-2 permeability, and kinetic solubility in FaSSIF/FeSSIF media will isolate the contribution of the piperazine basicity to membrane transit, informing design of analogs with balanced ADME profiles.

Dual c-Met/Pim-1 Inhibitor Scaffold for Library Synthesis with Reduced Protection Requirements

Teams synthesising triazolo[4,3-b]pyridazine-based kinase inhibitor libraries can select this compound as the core intermediate. The N⁴–CH₃ capping group eliminates the need for piperazine NH protection during amide bond formations and palladium-catalysed cross-couplings, saving at minimum one synthetic step per sequence compared to the free piperazine analog (CAS 1204296-47-8) . The scaffold maps onto the dual c-Met/Pim-1 pharmacophore established by Mahmoud et al. (2024), where the most potent analog (4g) achieved c-Met IC₅₀ = 0.163 μM and Pim-1 IC₅₀ = 0.283 μM [4]. Diversification at the 6-position via N-alkylation or Buchwald-Hartwig coupling can be pursued without competing reactions at the capped piperazine N⁴.

Building Block for BRD4 BD1/BD2 Selectivity Profiling via 6-Position Derivatisation

The compound's 4-methylpiperazine group presents a solvent-exposed vector in the BRD4 BD1 binding pose (analogous to the methylpiperidine ring of compound 14 in the Kim et al. 2023 co-crystal structures) [1]. Researchers can exploit this exit vector by replacing the N⁴–CH₃ with functionalised alkyl/aryl groups to probe BD1 vs. BD2 selectivity. The baseline BD1 IC₅₀ of ~195 nM (scaffold compound 5) provides a measurable window for assessing selectivity improvements upon 6-position modification. Procurement of the N⁴–CH₃ analog as the starting material enables selectivity-focused SAR without confounding changes at the validated 3-methyl position.

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